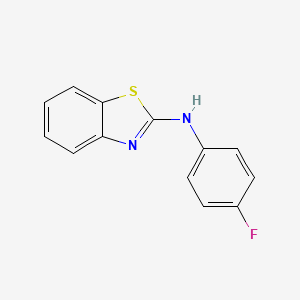

Protein kinase inhibitor 6

Descripción

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQLYWDIYNFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368249 | |

| Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

348-45-8 | |

| Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), marketed under brand names such as Gleevec® and Glivec®, represents a paradigm shift in cancer treatment. As the first clinically successful small-molecule kinase inhibitor, it heralded the era of targeted therapy.[1] This document provides a comprehensive technical overview of the mechanism of action of Imatinib, its molecular targets, the experimental methodologies used for its characterization, and the clinical implications of its activity. Imatinib is primarily used in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and KIT (CD117)-positive Gastrointestinal Stromal Tumors (GISTs).[2]

Core Mechanism of Action: Competitive ATP Inhibition

Imatinib functions as a potent and selective inhibitor of a specific subset of protein tyrosine kinases.[3][4] Its primary mechanism involves competitive inhibition at the adenosine (B11128) triphosphate (ATP)-binding site of its target kinases.[5][6] By occupying the ATP pocket, Imatinib prevents the kinase from binding ATP and subsequently transferring a phosphate (B84403) group to its downstream protein substrates.[5] This action effectively blocks the initiation of signal transduction cascades that are crucial for neoplastic cell proliferation, differentiation, and survival.[5][7][8]

A key structural feature of Imatinib's action is its ability to bind to and stabilize the inactive conformation of the kinase domain. Many kinases exist in an equilibrium between active (open) and inactive (closed) conformations. Imatinib preferentially binds to the inactive form of the ABL kinase, locking it in a state that is not competent for substrate phosphorylation.[9] This conformational selectivity is a major determinant of its specificity.

Primary Molecular Targets

Imatinib's therapeutic efficacy is derived from its potent inhibition of the following tyrosine kinases:

-

BCR-ABL: In over 90% of CML patients, a reciprocal translocation between chromosomes 9 and 22, t(9;22), creates the Philadelphia chromosome.[8] This event results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, producing the BCR-ABL oncoprotein.[8] The BCR-ABL fusion protein possesses a constitutively active ABL tyrosine kinase domain, which drives uncontrolled proliferation and inhibits apoptosis in hematopoietic cells, leading to the leukemic phenotype.[5][7][8] Imatinib directly inhibits this aberrant kinase activity.[5][10]

-

c-KIT: This receptor tyrosine kinase (also known as Stem Cell Factor Receptor) is crucial for the development and maintenance of various cell types. Gain-of-function mutations in the c-KIT gene lead to its constitutive activation, a key oncogenic driver in the majority of GISTs. Imatinib inhibits this ligand-independent kinase activity, inducing apoptosis in GIST cells.[7][8]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β.[10][11] Rearrangements of PDGFR genes can lead to fusion proteins with constitutive kinase activity, driving certain myeloproliferative neoplasms. Imatinib is effective in treating these conditions.[4]

Other known targets include the ABL-related gene (ARG) product, ABL2, and Discoidin Domain Receptor 1 (DDR1).[10] While normal cells also express these kinases, they typically have redundant signaling pathways and are therefore less affected by their inhibition compared to cancer cells that have become dependent on the activity of a single oncogenic kinase.[7][10]

Signaling Pathway Inhibition

By blocking its primary targets, Imatinib effectively shuts down multiple downstream signaling pathways critical for cancer cell growth and survival.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase phosphorylates numerous substrates, activating pathways such as Ras/MAPK (promoting proliferation), PI3K/AKT (promoting survival and inhibiting apoptosis), and JAK/STAT (implicated in cell growth and differentiation).[7] Imatinib's inhibition of BCR-ABL prevents the activation of these critical downstream effectors.

c-KIT Signaling Pathway in GIST

In GIST, mutated c-KIT receptors dimerize and autophosphorylate in the absence of their ligand (Stem Cell Factor), leading to constant downstream signaling. Imatinib blocks this initial autophosphorylation step.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]

- 3. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinPGx [clinpgx.org]

- 9. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imatinib - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Protein Kinase Inhibitor 6: Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and validation of targets for protein kinase inhibitors, with a specific focus on inhibitors of Pim-1 kinase. We will use "Pim-1 kinase inhibitor 6," a potent inhibitor with an IC50 value of 0.46 µM, as a central example to illustrate key concepts and methodologies.[1] This document details the critical signaling pathways of Pim-1, outlines state-of-the-art experimental protocols for target identification and validation, and presents quantitative data for a selection of Pim-1 inhibitors.

Introduction to Pim-1 Kinase and Its Signaling Pathways

Pim-1 is a serine/threonine kinase that plays a crucial role in the regulation of cell proliferation, survival, and apoptosis.[2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[3] Once expressed, Pim-1 phosphorylates a wide range of downstream substrates, thereby modulating their activity and influencing critical cellular processes. Dysregulation of Pim-1 activity is implicated in numerous human cancers, including prostate cancer, leukemia, and lymphomas, making it an attractive target for therapeutic intervention.[1][4]

The signaling cascade often begins with cytokine binding to its receptor, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase then exerts its effects by phosphorylating downstream targets involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD).

Target Identification Methodologies

Identifying the direct molecular targets of a small molecule inhibitor is a critical step in drug development. The following are key experimental approaches for the identification of the targets of Pim-1 kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays are fundamental for confirming the direct inhibition of a kinase by a compound. These assays typically involve a purified kinase, a substrate, and ATP, and measure the extent of substrate phosphorylation in the presence and absence of the inhibitor.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5]

-

Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (e.g., Pim-1 kinase inhibitor 6) or DMSO control.

-

Enzyme Addition: Add 2 µl of purified human Pim-1 kinase.

-

Substrate/ATP Mix: Add 2 µl of a mixture containing the appropriate substrate (e.g., a peptide substrate like RSRHSSYPAGT) and ATP.[6]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This proteomic approach identifies proteins from a cell lysate that bind to an immobilized inhibitor.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Matrix Preparation: Immobilize the Pim-1 inhibitor on chromatography beads (e.g., Sepharose).

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line with high Pim-1 expression).

-

Affinity Chromatography: Incubate the cell lysate with the inhibitor-coupled beads. Proteins that bind to the inhibitor will be retained on the beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins, often by using a competitive inhibitor or by denaturing the proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Target Validation Methodologies

Once potential targets are identified, they must be validated to confirm that the inhibitor's cellular effects are mediated through these targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment: Treat cultured cells with increasing concentrations of the Pim-1 inhibitor or a DMSO vehicle control.

-

Cell Harvesting and Heat Shock: Harvest the cells and heat them at a specific temperature that causes partial denaturation of the target protein.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Separate the aggregated, denatured proteins from the soluble, stabilized proteins by centrifugation.

-

Quantification: Quantify the amount of the target protein (Pim-1) in the soluble fraction using methods like Western blotting or ELISA. An increase in the amount of soluble Pim-1 at a given temperature with increasing inhibitor concentration indicates target engagement.

Cellular Phosphorylation Assays

To confirm that the inhibitor affects the kinase activity within cells, one can measure the phosphorylation of known downstream substrates.

Experimental Protocol: In-Cell Western or ELISA for Substrate Phosphorylation

-

Cell Treatment: Treat cells with the Pim-1 inhibitor at various concentrations.

-

Cell Lysis: Lyse the cells to prepare protein extracts.

-

Quantification of Phosphorylation: Use an antibody specific to the phosphorylated form of a known Pim-1 substrate (e.g., phospho-BAD at Ser112) to quantify its levels.[1] This can be done via Western blot, ELISA, or other immunoassays. A dose-dependent decrease in substrate phosphorylation upon inhibitor treatment validates the on-target effect.

Quantitative Data for Pim-1 Inhibitors

The following tables summarize the inhibitory concentrations (IC50) for "Pim-1 kinase inhibitor 6" and other selected Pim-1 inhibitors against Pim-1 kinase and in cellular assays.

Table 1: In Vitro Inhibitory Activity of Pim-1 Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (µM) | Assay Type |

| Pim-1 kinase inhibitor 6 | Pim-1 | 0.46 | Not Specified |

| Quercetagetin | Pim-1 | 0.34 | ELISA-based |

| SGI-1776 | Pim-1 | 0.007 | Cell-free |

| AZD1208 | Pim-1 | 0.0004 | Cell-free |

| Compound 10f | Pim-1 | 0.017 | Not Specified |

Data compiled from multiple sources.[1][7][8][9]

Table 2: Cellular Activity of Pim-1 Kinase Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Assay Type |

| Quercetagetin | RWPE2 | ~5.5 (ED50) | Growth Inhibition |

| Emodin | DU-145 | 2.02 | Growth Inhibition |

| Compound 10f | PC-3 | 0.016 | Cytotoxicity |

Data compiled from multiple sources.[7][9][10]

Conclusion

The identification and validation of targets for protein kinase inhibitors are multi-faceted processes that require a combination of biochemical, proteomic, and cellular approaches. By employing rigorous experimental methodologies as outlined in this guide, researchers can confidently establish the mechanism of action of novel inhibitors like "Pim-1 kinase inhibitor 6" and advance their development as potential therapeutics. The provided protocols and data serve as a valuable resource for scientists engaged in the discovery and development of targeted cancer therapies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ITK Inhibitor 6: A Covalent Approach to T-Cell Signaling Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Interleukin-2 inducible T-cell kinase (ITK), a non-receptor tyrosine kinase from the Tec family, is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in T-cell activation, proliferation, and differentiation has made it a compelling target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and T-cell malignancies. This technical guide details the discovery, synthesis, and biological evaluation of ITK Inhibitor 6, a potent and selective covalent inhibitor with significant potential as a chemical probe and a lead compound for drug development.

Discovery and Rationale

ITK Inhibitor 6, also designated as compound 43 in the primary literature, was developed as part of a structure-based drug design campaign aimed at creating highly selective and potent covalent inhibitors of ITK.[1] The core structure is an indolylindazole scaffold, designed to interact with key residues within the ATP-binding pocket of the ITK enzyme.[2] The inclusion of a reactive acrylamide (B121943) warhead facilitates the formation of a covalent bond with a non-catalytic cysteine residue (Cys442) in the kinase domain, leading to irreversible inhibition. This covalent mechanism provides prolonged target engagement and high potency.

Quantitative Biological Activity

ITK Inhibitor 6 has demonstrated potent and selective inhibitory activity against ITK in biochemical assays and significant antiproliferative effects in various T-cell lines. The quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| ITK | 4 |

| BTK | 133 |

| JAK3 | 320 |

| EGFR | 2360 |

| LCK | 155 |

Data sourced from Wang et al., 2020, as cited by MedChemExpress.[1]

Table 2: Antiproliferative Activity (GI50)

| Cell Line | Cell Type | GI50 (µM) |

| Jurkat | Human T-cell leukemia | 5.1 |

| Molt-4 | Human T-cell acute lymphoblastic leukemia | 3.7 |

| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 3.4 |

| H9 | Human T-cell lymphoma | 5.4 |

| HEK 293 T | Human embryonic kidney (control) | 19 |

Data sourced from Wang et al., 2020, as cited by MedChemExpress.[1]

Mechanism of Action

ITK Inhibitor 6 functions as an ATP-competitive inhibitor that covalently modifies ITK.[1] By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrates essential for T-cell signaling.

ITK Signaling Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate downstream pathways, including the ERK1/2 MAPK cascade, leading to T-cell activation, cytokine production, and proliferation.[3][4] ITK Inhibitor 6 blocks this pathway by directly inhibiting ITK, thereby preventing the phosphorylation of PLCγ1 and subsequent activation of ERK1/2.[1]

Synthesis Protocol

The synthesis of ITK Inhibitor 6 involves a multi-step process culminating in the formation of the indolylindazole core, followed by the attachment of the acrylamide warhead. The following is a representative synthetic scheme based on established methodologies for related compounds.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of the Indolylindazole Core

-

To a solution of the appropriate indole boronic acid precursor (1.2 equivalents) and the corresponding halogenated indazole (1.0 equivalent) in a 2:1 mixture of dioxane and water, add potassium carbonate (3.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the indolylindazole core.

Step 2: Acylation to form ITK Inhibitor 6

-

Dissolve the indolylindazole core (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 equivalents) to the solution.

-

Add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography to afford ITK Inhibitor 6.

Key Experimental Protocols (Biological)

In Vitro Kinase Inhibition Assay

This protocol is a general method for determining the IC50 of an inhibitor against a purified kinase.

-

Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of ITK Inhibitor 6 in DMSO.

-

Enzyme and Substrate : Dilute recombinant human ITK enzyme and a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr) in the reaction buffer.

-

Reaction Setup : In a 384-well plate, add the ITK enzyme to wells containing the serially diluted inhibitor or DMSO (vehicle control). Incubate for 60-120 minutes at room temperature to allow for covalent bond formation.

-

Initiate Reaction : Add ATP and the peptide substrate to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

-

Stop Reaction and Detection : Add a stop solution containing EDTA. Add a terbium-labeled anti-phosphotyrosine antibody.

-

Data Acquisition : Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

-

Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antiproliferative Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[1][2][5][6]

-

Cell Plating : Seed Jurkat cells (or other suspension T-cell lines) into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment : Prepare serial dilutions of ITK Inhibitor 6 in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure : Equilibrate the plate to room temperature for 30 minutes.[5]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[5]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot for Phospho-PLCγ1 and Phospho-ERK1/2

This protocol allows for the detection of changes in the phosphorylation state of key signaling proteins.

-

Cell Treatment : Culture Jurkat cells and starve them of serum for 4-6 hours. Pre-treat the cells with various concentrations of ITK Inhibitor 6 or DMSO for 1-2 hours.

-

Stimulation : Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway.

-

Cell Lysis : Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-PLCγ1, phospho-ERK1/2, total PLCγ1, total ERK1/2, or a loading control (e.g., GAPDH), diluted in 5% BSA/TBST.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

ITK Inhibitor 6 (compound 43) is a powerful research tool for dissecting the complexities of T-cell signaling. Its high potency, selectivity, and covalent mechanism of action make it a valuable asset for in vitro and in vivo studies. The detailed protocols provided in this guide offer a comprehensive framework for researchers to utilize this inhibitor in their own investigations into the role of ITK in health and disease, and to serve as a foundation for the development of next-generation immunomodulatory therapies.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. promega.com [promega.com]

- 6. ch.promega.com [ch.promega.com]

The Structure-Activity Relationship of p38 MAP Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for key classes of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a critical node in the cellular response to inflammatory cytokines and environmental stress.[1][2] As a serine/threonine kinase, p38 plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a compelling therapeutic target for a range of autoimmune and inflammatory disorders.[3][4] This document details the SAR of prominent inhibitor scaffolds, provides comprehensive experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.

Core Signaling Pathway and Drug Discovery Workflow

The p38 MAP kinase pathway is a key signaling cascade in inflammatory responses.[5] It is primarily activated by dual-specificity kinases MKK3 and MKK6 in response to cellular stress and cytokines.[6] Once activated, p38 phosphorylates various downstream targets, leading to the transcriptional and translational upregulation of inflammatory mediators like TNF-α. The development of p38 inhibitors follows a structured workflow from initial screening to lead optimization, focusing on enhancing potency, selectivity, and pharmacokinetic properties.

References

- 1. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]

- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 alpha Kinase Enzyme System [promega.jp]

- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

In Silico Modeling of Protein Kinase Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies employed in the study of protein kinase inhibitor binding. It is designed to serve as a technical resource, offering detailed experimental protocols for key in silico techniques and summarizing quantitative data for well-characterized inhibitors to facilitate comparative analysis. The visualization of complex biological pathways and computational workflows is a central component of this guide, with diagrams generated using Graphviz to ensure clarity and precision.

Introduction to Protein Kinases and Inhibitor Binding

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[1] This process is fundamental to the regulation of a vast array of cellular activities, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2]

The development of small molecule inhibitors that target the ATP-binding site of protein kinases is a cornerstone of modern drug discovery.[1] Understanding the precise molecular interactions between an inhibitor and its target kinase is paramount for optimizing potency, selectivity, and pharmacokinetic properties. In silico modeling has emerged as an indispensable tool in this endeavor, providing detailed insights into binding modes and energetics that are often difficult to obtain through experimental methods alone.[2]

This guide will focus on the computational techniques used to model the binding of protein kinase inhibitors, using the well-characterized inhibitors Staurosporine and Dasatinib (B193332) as exemplary cases.

Quantitative Analysis of Kinase Inhibitor Binding Affinity

The binding affinity of an inhibitor for its target kinase is a critical determinant of its biological activity. This is typically quantified by parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₔ), and the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters generally indicates a higher binding affinity.[3][4]

The following tables summarize the binding affinities of Staurosporine and Dasatinib against a panel of protein kinases, providing a quantitative basis for understanding their selectivity profiles.

Table 1: Binding Affinity of Staurosporine against Various Protein Kinases

| Kinase | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Reference |

| CDK2 | - | < 51 | - | [5] |

| PKA | - | < 51 | - | [5] |

| PIM1 | - | < 51 | - | [5] |

| LCK | - | < 51 | - | [5] |

| STK16 | - | 200 | - | [5] |

Note: Data for Staurosporine often highlights its broad-spectrum inhibitory activity.

Table 2: Binding Affinity of Dasatinib against Various Protein Kinases

| Kinase | IC₅₀ (nM) | Reference |

| Abl | 14 | [6] |

| Btk | 5 | [6] |

| Tec | 297 | [6] |

| SFK (in A2058 cells) | 3 - 10 | [7] |

| Mo7e-KitD816H | 5 | [8] |

| Flt3ITD+ cells | 3000 - 6000 | [8] |

Note: Dasatinib is a multi-targeted inhibitor with high potency against the Abl and Src families of kinases.[6][9]

Core In Silico Methodologies

The prediction and characterization of protein-ligand binding at a molecular level are primarily achieved through a combination of molecular docking and molecular dynamics simulations. These methods, often used in concert, provide a powerful computational microscope to visualize and analyze the intricacies of inhibitor binding.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity through the use of scoring functions.

-

Protein Preparation:

-

Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign appropriate protonation states to the amino acid residues, particularly those in the active site.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of the inhibitor molecule.

-

Generate a 3D conformation of the ligand and assign appropriate atom types and charges.

-

Minimize the energy of the ligand structure.

-

-

Grid Generation:

-

Define the binding site on the protein. This is typically the ATP-binding pocket for kinase inhibitors.

-

Generate a grid box that encompasses the defined binding site. The grid pre-calculates the potential energy of interaction for different atom types at each grid point, which speeds up the docking calculations.

-

-

Docking Simulation:

-

Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the grid box.

-

The algorithm will generate a series of possible binding poses for the ligand.

-

-

Scoring and Analysis:

-

Each generated pose is evaluated using a scoring function that estimates the binding free energy.

-

The poses are ranked based on their scores, with the lowest energy pose typically representing the most likely binding mode.

-

Analyze the interactions between the top-ranked pose and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal insights into the stability of the binding pose, the role of solvent, and the free energy of binding.

-

System Preparation:

-

Start with the protein-ligand complex, often obtained from a molecular docking study.

-

Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

-

Solvate the system by adding water molecules to the box.

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system (protein, ligand, water, and ions) to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

NVT Equilibration (Canonical Ensemble): Gradually heat the system to the desired temperature while keeping the volume constant. This allows the system to reach a stable temperature.

-

NPT Equilibration (Isothermal-Isobaric Ensemble): Equilibrate the system at the desired temperature and pressure. This ensures that the density of the system is appropriate.

-

-

Production MD:

-

Run the simulation for a desired length of time (typically nanoseconds to microseconds) at constant temperature and pressure.

-

Save the coordinates of all atoms at regular intervals to generate a trajectory of the system's motion.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over the course of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculation: Employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding free energy from the MD trajectory.

-

Visualizing Workflows and Pathways

Signaling Pathway

Protein kinases are integral components of signaling pathways that regulate cellular processes. The following diagram illustrates a generic kinase signaling cascade.

In Silico Drug Design Workflow

The process of designing and evaluating protein kinase inhibitors in silico follows a structured workflow, as depicted below.

Relationship Between Computational Methods

The various computational methods used in modeling protein-ligand binding are interconnected, with the output of one often serving as the input for another.

Conclusion

In silico modeling has revolutionized the field of drug discovery, particularly in the design and optimization of protein kinase inhibitors. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, provide a robust framework for understanding the molecular basis of inhibitor binding. By integrating quantitative binding data with detailed computational protocols and clear visual representations of complex processes, researchers can accelerate the development of novel and effective kinase-targeted therapies. The continued advancement of computational power and algorithmic sophistication promises to further enhance the predictive accuracy and utility of these indispensable tools.

References

- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Navigating the Protein Tyrosine Kinase 6 (PTK6) Patent and Intellectual Property Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that has emerged as a significant target in oncology. Predominantly expressed in epithelial tissues, PTK6 plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the progression of several cancers, such as breast, prostate, and ovarian cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding PTK6 inhibitors and degraders, offering valuable insights for researchers and drug development professionals. A notable shift in the intellectual property landscape is the increasing focus on targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), which represents a novel and promising therapeutic modality.

The Evolving Intellectual Property Landscape: From Inhibition to Degradation

The patent landscape for PTK6 modulators has evolved from traditional small molecule kinase inhibitors to more sophisticated approaches like targeted protein degradation. While a number of patents have been filed disclosing compounds with PTK6 inhibitory activity, a significant recent development is the exploration of PROTACs that induce the degradation of the PTK6 protein.

A key patent application in this area is WO2020010204A1 , which describes bivalent compounds capable of degrading and/or disrupting PTK6.[1] These "PTK6 degraders" consist of a PTK6 ligand conjugated to a degradation/disruption tag via a linker.[1] This approach is designed to overcome the limitations of kinase inhibitors, which only block the enzymatic activity of PTK6 and may not address its kinase-independent scaffolding functions.[1] The patent highlights the potential of these degraders in treating a range of PTK6-mediated diseases, including various cancers.[1]

Key PTK6 Modulators: Inhibitors and Degraders

The research and patent literature discloses several small molecules that modulate PTK6 activity. These can be broadly categorized into inhibitors and degraders.

PTK6 Inhibitors

A number of small molecule inhibitors targeting the kinase activity of PTK6 have been developed and characterized. While some are off-target inhibitors, others have been specifically designed to target PTK6.

| Compound Name | Type | Target(s) | IC50 (nM) | Reference |

| Dasatinib | Multi-kinase inhibitor | BCR-ABL, SRC family kinases, PTK6 | 9 | ProbeChem |

| PF-6698840 | Type II inhibitor | PTK6 | 54 (biochemical) | TargetMol[2] |

| BRK inhibitor P21d | Selective inhibitor | PTK6 | 30 | ProbeChem[3] |

| XMU-MP-2 | Selective inhibitor | PTK6 | 3.2 | ProbeChem[3] |

PTK6 Degraders (PROTACs)

The development of PROTACs to induce the degradation of PTK6 represents a cutting-edge approach in this field. These bifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

| Compound Name | Description | Components | Reference |

| MS105 | A first-in-class, selective PTK6 PROTAC degrader | Based on a PTK6 inhibitor (likely a P21d derivative), a linker, and a VHL E3 ligase ligand. | MedChemExpress |

Signaling Pathways Involving PTK6

PTK6 is a key signaling node that integrates inputs from various upstream receptors and influences multiple downstream pathways critical for cell growth, survival, and migration. Understanding these pathways is essential for the rational design and development of PTK6-targeted therapies.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key experiments used to characterize PTK6 inhibitors and degraders.

Biochemical Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay for measuring PTK6 kinase activity.

Materials:

-

LanthaScreen™ Certified Tb-anti-pTyr (PY20) Antibody (Thermo Fisher Scientific)

-

GFP-STAT3 substrate (or other suitable substrate)

-

PTK6 enzyme (recombinant)

-

ATP

-

Kinase Buffer

-

EDTA

-

TR-FRET Dilution Buffer

-

Test compounds (e.g., PF-6698840)

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase buffer, GFP-STAT3 substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding a solution of PTK6 enzyme and ATP.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the Tb-anti-pTyr antibody.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Determine the IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.

-

In-Cell ELISA for PTK6 Autophosphorylation

This assay measures the level of PTK6 autophosphorylation at tyrosine 342 (Y342) in a cellular context.

Materials:

-

HEK293T cells overexpressing PTK6

-

Cell culture medium and reagents

-

Test compounds (e.g., PF-6698840)

-

Lysis buffer

-

Primary antibodies: Rabbit anti-p-PTK6 (Y342) and Mouse anti-total PTK6

-

HRP-conjugated secondary antibodies

-

TMB substrate

-

Stop solution

-

96-well microplate

Procedure:

-

Cell Seeding and Treatment:

-

Seed HEK293T-PTK6 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them with lysis buffer.

-

-

ELISA:

-

Coat a new 96-well plate with a capture antibody against total PTK6.

-

Add the cell lysates to the wells and incubate to allow PTK6 to bind.

-

Wash the wells and add the primary antibody against p-PTK6 (Y342).

-

Wash and add the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Normalize the p-PTK6 signal to the total PTK6 signal.

-

Calculate the IC50 value for the inhibition of PTK6 autophosphorylation.

-

Western Blotting for PTK6 Degradation

This method is used to assess the reduction in total PTK6 protein levels following treatment with a PROTAC degrader.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and reagents

-

PTK6 PROTAC degrader (e.g., MS105)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-PTK6 and Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat MDA-MB-231 cells with the PTK6 degrader at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary anti-PTK6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Re-probe the membrane with an anti-β-actin antibody to ensure equal loading.

-

Quantify the band intensities to determine the extent of PTK6 degradation.

-

Conclusion

The intellectual property landscape for Protein Tyrosine Kinase 6 is dynamic, with a clear trend towards the development of novel therapeutic modalities such as PROTAC degraders. These agents offer the potential for improved efficacy by not only inhibiting the kinase activity of PTK6 but also by eliminating the protein entirely, thereby addressing its non-catalytic functions. For researchers and drug development professionals, a thorough understanding of the patent landscape, the key molecular players, and the robust experimental methodologies outlined in this guide is crucial for navigating this promising area of oncology research and for the successful development of next-generation PTK6-targeted therapies.

References

Harnessing a Pseudosubstrate: The Therapeutic Potential of Targeting Protein Kinase A with PKI-(6-22)-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of inhibiting Protein Kinase A (PKA) using the specific peptide inhibitor, PKI-(6-22)-amide. Dysregulation of the PKA signaling pathway is implicated in a multitude of pathological conditions, including cancer, metabolic disorders, and neurological diseases.[1][2] Consequently, the targeted inhibition of PKA presents a promising avenue for therapeutic intervention. This document details the mechanism of action of PKI-(6-22)-amide, summarizes key preclinical data, provides exemplary experimental protocols, and visualizes the complex biological processes involved.

Introduction to Protein Kinase A (PKA) Signaling

Protein Kinase A, also known as cAMP-dependent protein kinase, is a pivotal enzyme in cellular signal transduction, regulating a wide array of processes such as metabolism, gene transcription, and cell growth.[3][4] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[3][4][5] The binding of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[2][5][6] These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby propagating the downstream signal.

The PKA Signaling Pathway

The canonical PKA signaling cascade is initiated by the activation of G-protein-coupled receptors (GPCRs) by extracellular stimuli like hormones and neurotransmitters.[3] This activation leads to the stimulation of adenylyl cyclase, which in turn synthesizes cAMP from ATP.[5] The subsequent increase in intracellular cAMP concentration activates PKA, triggering a cascade of phosphorylation events that ultimately dictate the cellular response. The specificity of PKA signaling is maintained by A-kinase anchoring proteins (AKAPs), which compartmentalize the kinase to specific subcellular locations.[3][4][6]

References

- 1. What are PKA modulators and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Off-Target Effects and Selectivity Profile of a Protein Tyrosine Kinase 6 (PTK6) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that has been implicated in the signaling pathways of various cancers, making it a target for therapeutic intervention. The development of selective kinase inhibitors is a significant challenge in drug discovery due to the conserved nature of the ATP-binding pocket across the kinome. This guide provides a detailed technical overview of the off-target effects and selectivity profile of PF-6698840, a representative small molecule inhibitor of PTK6. Understanding the selectivity profile of such an inhibitor is crucial for interpreting its biological effects and anticipating potential therapeutic and adverse outcomes.

Quantitative Kinase Selectivity Profile of PF-6698840

The selectivity of a kinase inhibitor is a critical determinant of its utility as a therapeutic agent or a research tool. A comprehensive understanding of an inhibitor's interactions across the human kinome can reveal potential off-target liabilities that may lead to toxicity, or conversely, beneficial polypharmacology.

Biochemical IC50 and Kinase Panel Screening Data

The inhibitory activity of PF-6698840 against its intended target, PTK6, has been quantified, alongside its activity against a broad panel of other kinases to assess its selectivity.

On-Target Activity:

| Kinase | Biochemical IC50 (nM) |

| PTK6 | 54 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay.

Off-Target Kinase Profile:

The following table summarizes the inhibitory activity of PF-6698840 at a concentration of 1µM against a panel of kinases. Significant inhibition of several off-target kinases was observed, highlighting the polypharmacological nature of this compound.

| Kinase Family | Kinase Target | Inhibition at 1µM (%) |

| TK | PTK6 (BRK) | >90 |

| CAMK | MARK1 | >90 |

| CAMK | MARK2 | >90 |

| CAMK | MARK3 | >90 |

| CAMK | MARK4 | >90 |

| STE | MINK1 | >90 |

| STE | TNIK | >90 |

| TK | TNK2 (ACK1) | >90 |

| AGC | ROCK1 | >90 |

| AGC | ROCK2 | >90 |

| CAMK | DAPK1 | >80 |

| CAMK | DAPK2 | >80 |

| TK | FAK | >80 |

| TK | PYK2 | >80 |

| STE | GCK | >80 |

| STE | MAP4K4 | >80 |

| TK | LOK | >80 |

| TK | SLK | >80 |

| Other | MEK5 | >80 |

| Other | MERTK | >80 |

| Other | MYO3A | >80 |

| Other | MYO3B | >80 |

| Other | NIM1 | >80 |

This table represents a selection of kinases with significant inhibition and is not exhaustive of the entire screening panel.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and target engagement of kinase inhibitors like PF-6698840.

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the potency and selectivity of kinase inhibitors against purified enzymes.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (e.g., PF-6698840) in a suitable kinase reaction buffer. The ATP concentration is typically at or near the Km for each specific kinase to provide a sensitive measure of inhibition.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly formed ATP.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Protocol:

-

Assay Preparation:

-

Prepare solutions of the kinase (often tagged, e.g., with GST or His), a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

-

-

Reaction Setup:

-

In a microplate, combine the test inhibitor at various concentrations, the kinase/Eu-antibody mixture, and the tracer.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

-

FRET Measurement:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the tracer acceptor (e.g., at 665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal (and thus the emission ratio) indicates displacement of the tracer by the inhibitor.

-

Determine IC50 values by plotting the emission ratio against the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a drug within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells to a suitable confluency and treat them with the test compound (e.g., PF-6698840) or vehicle control for a defined period.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

-

Protein Detection and Quantification:

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.

-

-

Data Analysis:

-

Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

-

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways of the primary target and its off-targets, as well as the experimental workflows, is crucial for understanding the broader biological context of the inhibitor's action.

PTK6 Signaling Pathway

PTK6 is involved in various signaling cascades that regulate cell proliferation, survival, and migration. It can be activated by receptor tyrosine kinases such as EGFR and HER2 and can, in turn, phosphorylate a range of downstream substrates.

PTK6 signaling cascade.

Off-Target Kinase Signaling: MINK1 and TNK2

Misshapen-like kinase 1 (MINK1) and Tyrosine kinase non-receptor 2 (TNK2, also known as ACK1) are two of the identified off-targets of PF-6698840. Their inhibition can lead to modulation of distinct signaling pathways.

MINK1 is a serine/threonine kinase involved in various cellular processes, including the JNK signaling pathway, which regulates stress responses and apoptosis.

Simplified MINK1 signaling pathway.

TNK2/ACK1 is a non-receptor tyrosine kinase that integrates signals from multiple receptor tyrosine kinases and is involved in cell survival and proliferation pathways, including the AKT pathway.

Simplified TNK2 (ACK1) signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity profile of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to more detailed characterization of hits.

An In-depth Technical Guide to PF-3758309 as a Chemical Probe for p21-Activated Kinase 6 (PAK6) Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PKI-6" as a specific chemical probe is not documented in the public scientific literature. This guide focuses on p21-activated kinase 6 (PAK6) and utilizes the well-characterized, albeit not perfectly selective, chemical probe PF-3758309 to explore its function. PF-3758309 is a potent inhibitor of Group II PAKs, including PAK6, and serves as a valuable tool for interrogating its biological roles.

Introduction to PAK6

p21-Activated Kinase 6 (PAK6) is a member of the Group II family of p21-activated kinases, which are serine/threonine kinases that act as crucial effectors for Rho family GTPases.[1] Unlike Group I PAKs, the kinase activity of Group II members, including PAK6, is not directly stimulated by binding to the GTPases Rac or Cdc42. PAK6 is involved in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and gene regulation.[2][3] Elevated expression or aberrant activity of PAK6 has been implicated in the progression of various cancers, including prostate, colon, and cervical cancer, making it an attractive target for therapeutic intervention.[2][4]

Chemical Probe Profile: PF-3758309

PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole-based inhibitor of Group II PAKs.[5] While it is most frequently cited as a PAK4 inhibitor, it exhibits nanomolar potency against PAK6, enabling its use as a chemical probe to dissect the cellular functions of this kinase.[5][6] Its cell permeability allows for its application in a variety of in vitro and cellular assays.

Table 1: In Vitro Potency of PF-3758309 Against PAK Family Kinases

| Kinase Target | Assay Type | Potency Value | Reference |

|---|---|---|---|

| PAK4 | Kd | 2.7 nM | [5] |

| PAK6 | Ki | 17.1 nM |[5] |

Table 2: Selectivity Profile of PF-3758309 (Representative Off-Targets)

| Off-Target Kinase | Potency (IC50/Ki) | Fold Selectivity vs. PAK6 | Notes |

|---|---|---|---|

| PAK1 | >1000 nM | >58-fold | High selectivity over Group I PAKs. |

| PAK5 | Data not readily available | - | Expected to be inhibited due to high homology with PAK4/6. |

| Other Kinases | Generally low | - | Characterized as a selective Group II PAK inhibitor. |

Note: A comprehensive kinome-wide selectivity profile is essential for rigorously interpreting experimental results. Users should consult detailed profiling data when available.

PAK6 Signaling Pathways

PAK6 functions as a nodal point in several signaling cascades that are critical for cancer progression. PF-3758309 can be used to investigate the role of PAK6 kinase activity in these pathways.

3.1. Wnt/β-catenin Pathway

In cervical cancer, PAK6 has been shown to promote tumor progression by activating the Wnt/β-catenin signaling pathway.[4] PAK6 can interact with and influence the phosphorylation status of GSK3β, a key negative regulator of β-catenin. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of target genes like Cyclin D1 that drive cell proliferation.[2]

Caption: PAK6 modulation of the Wnt/β-catenin signaling pathway.

3.2. MDM2/p21 Axis and Cell Cycle Control

In chronic myeloid leukemia (CML), PAK6 has been identified as a modulator of an MDM2/p21 axis that controls cell survival and resistance to therapy.[6] Inhibition of PAK6 with PF-3758309 was shown to increase levels of the cyclin-dependent kinase inhibitor p21 and the DNA damage marker γH2Ax, leading to decreased cell viability and induction of senescence.[6]

Caption: PAK6 signaling in the MDM2/p21 cell cycle control axis.

Experimental Protocols

The following protocols are generalized methodologies for studying PAK6 function using PF-3758309. Specific parameters should be optimized for the experimental system being used.

4.1. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of PF-3758309 on PAK6 enzymatic activity.

Methodology:

-

Reagents: Recombinant human PAK6 enzyme, a suitable kinase substrate (e.g., generic myelin basic protein or a specific peptide), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), PF-3758309, and a detection reagent (e.g., ADP-Glo™).[7]

-

Procedure: a. Prepare serial dilutions of PF-3758309 in DMSO, followed by dilution in kinase assay buffer. b. In a 96-well plate, add the kinase buffer, recombinant PAK6 enzyme, and the diluted inhibitor or DMSO vehicle control. Incubate for 10-20 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify kinase activity by measuring the amount of ADP produced using a luminescence-based system like ADP-Glo™, following the manufacturer's protocol.[8]

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro PAK6 kinase inhibition assay.

4.2. Cellular Proliferation Assay (e.g., CCK-8/MTS)

This assay assesses the effect of PAK6 inhibition on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with a range of concentrations of PF-3758309 or DMSO as a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

Detection: Add a tetrazolium salt-based reagent (e.g., CCK-8 or MTS) to each well and incubate for 1-4 hours. Viable cells will reduce the reagent to a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Calculate the EC50 value from the dose-response curve.

4.3. Western Blotting for Pathway Analysis

This method is used to detect changes in the phosphorylation status or expression level of proteins downstream of PAK6.

Methodology:

-

Cell Treatment and Lysis: Culture cells to ~80% confluency, treat with PF-3758309 (e.g., 10 nM) or DMSO for a specified time (e.g., 24-48 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against target proteins (e.g., anti-PAK6, anti-p21, anti-phospho-GSK3β, anti-β-catenin) overnight at 4°C.[4][6] c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

PF-3758309 is a valuable chemical probe for investigating the kinase-dependent functions of PAK6. Its nanomolar potency allows for the interrogation of PAK6's role in cellular signaling pathways, such as the Wnt/β-catenin and MDM2/p21 axes. When using this probe, it is crucial for researchers to consider its activity against other Group II PAKs, particularly PAK4, and to include appropriate controls to ensure that the observed phenotypes can be confidently attributed to the inhibition of PAK6. Combining pharmacological inhibition with genetic approaches, such as siRNA-mediated knockdown of PAK6, will provide the most robust validation of its function in a given biological context.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. genecards.org [genecards.org]

- 4. PAK6 promotes cervical cancer progression through activation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. amsbio.com [amsbio.com]

An In-depth Technical Guide to the Early ADME-Tox Properties of Protein Kinase Inhibitor 6 (ITK Inhibitor 6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Protein kinase inhibitor 6" is most specifically identified in the scientific literature as ITK inhibitor 6 , also referred to as compound 43 in the primary publication by Wang et al.[1]. This compound is a potent and selective covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family that plays a crucial role in T-cell receptor (TCR) signaling[2][3][4]. Due to its role in T-cell activation and differentiation, ITK is a promising therapeutic target for autoimmune and inflammatory diseases[5][6]. This guide provides an overview of the known biological activities of ITK inhibitor 6 and outlines a comprehensive framework for evaluating its early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile, a critical step in the drug discovery process.

While specific experimental ADME-Tox data for ITK inhibitor 6 is not extensively available in the public domain, this document details the standard assays and methodologies that would be employed to characterize a covalent kinase inhibitor of this class.

Biological Activity and Potency of ITK Inhibitor 6

ITK inhibitor 6 has demonstrated high potency against its primary target, ITK, and shows selectivity over other related kinases. Its anti-proliferative activity has been evaluated in several T-cell leukemia cell lines.

Table 1: In Vitro Potency and Anti-proliferative Activity of ITK Inhibitor 6

| Parameter | Target/Cell Line | Value |

| IC₅₀ | ITK | 4 nM |

| BTK | 133 nM | |

| JAK3 | 320 nM | |

| EGFR | 2360 nM | |

| LCK | 155 nM | |

| GI₅₀ | Jurkat | 5.1 µM |

| Molt-4 | 3.7 µM | |

| CCRF-CEM | 3.4 µM | |

| H9 | 5.4 µM | |

| HEK 293 T | 19 µM | |

| Data sourced from MedChemExpress.[1] |

Mechanism of Action and Signaling Pathway

ITK inhibitor 6 is a covalent inhibitor that docks into the ATP-binding site of ITK and Bruton's tyrosine kinase (BTK)[1]. Upon TCR stimulation, ITK is activated and phosphorylates its downstream target, phospholipase C-γ1 (PLCγ1)[1][4]. This phosphorylation event is critical for the activation of several signaling cascades that lead to T-cell activation, proliferation, and cytokine release[4][7]. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLCγ1 and the subsequent signaling pathways[1].

Early ADME-Tox Profiling: A Framework

Early assessment of ADME-Tox properties is essential to identify potential liabilities and guide the optimization of lead compounds. The following sections describe a typical workflow and key experimental protocols for characterizing a kinase inhibitor like ITK inhibitor 6.

Absorption Properties

3.1.1. Aqueous Solubility

-

Objective: To determine the solubility of the compound in aqueous media at different pH values, which influences its dissolution and absorption.

-

Experimental Protocol (Kinetic Solubility):

-

Prepare a high-concentration stock solution of ITK inhibitor 6 in DMSO.

-

Add small aliquots of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a 96-well plate.

-

Incubate the plate for 1-2 hours with shaking.

-

Measure the turbidity of the solution using a nephelometer or by UV-Vis spectroscopy to determine the point of precipitation.

-

Alternatively, filter the saturated solution and quantify the concentration of the dissolved compound using LC-MS/MS.

-

3.1.2. Membrane Permeability

-

Objective: To assess the compound's ability to cross the intestinal epithelium, a key factor for oral bioavailability.

-

Experimental Protocol (PAMPA - Parallel Artificial Membrane Permeability Assay):

-

A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin (B1663433) in dodecane).

-

The donor wells are filled with a buffered solution containing ITK inhibitor 6.

-

The acceptor plate, containing a buffer solution, is placed in contact with the filter plate.

-

The system is incubated for a defined period (e.g., 4-16 hours).

-

The concentration of the compound in both donor and acceptor wells is quantified by UV-Vis spectroscopy or LC-MS/MS to calculate the permeability coefficient (Pe).

-

Distribution Properties

3.2.1. Plasma Protein Binding (PPB)

-

Objective: To determine the extent to which the compound binds to plasma proteins (e.g., albumin, α1-acid glycoprotein), as only the unbound fraction is pharmacologically active.

-

Experimental Protocol (Rapid Equilibrium Dialysis - RED):

-

A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

-

One chamber is loaded with plasma (human or rodent) spiked with ITK inhibitor 6.

-

The other chamber is filled with phosphate-buffered saline.

-

The device is sealed and incubated with shaking at 37°C until equilibrium is reached (typically 4-6 hours).

-

Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS to calculate the percentage of bound and unbound drug.

-

Metabolism Properties

3.3.1. Metabolic Stability

-

Objective: To evaluate the compound's susceptibility to metabolism by liver enzymes, which determines its clearance and half-life.

-

Experimental Protocol (Liver Microsomal Stability Assay):

-

Incubate ITK inhibitor 6 at a low concentration (e.g., 1 µM) with liver microsomes (human or rodent) in a phosphate (B84403) buffer at 37°C.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

-

3.3.2. Cytochrome P450 (CYP) Inhibition

-

Objective: To assess the potential for the compound to cause drug-drug interactions by inhibiting major CYP isoforms.

-

Experimental Protocol (Fluorometric CYP Inhibition Assay):

-

Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

-

Pre-incubate the enzyme with varying concentrations of ITK inhibitor 6 in a 96-well plate.

-

Add a specific fluorogenic probe substrate for each CYP isoform.

-